molecular formula C10H18ClNO B1351947 2-chloro-N-cyclooctylacetamide CAS No. 379255-43-3

2-chloro-N-cyclooctylacetamide

Cat. No.: B1351947
CAS No.: 379255-43-3
M. Wt: 203.71 g/mol
InChI Key: CIBJQCMYTNHWPM-UHFFFAOYSA-N
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Description

2-chloro-N-cyclooctylacetamide is an organic compound with the molecular formula C10H18ClNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclooctyl group, and the alpha carbon is substituted with a chlorine atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-cyclooctylacetamide can be synthesized through the reaction of cyclooctylamine with chloroacetyl chloride. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclooctylamine+Chloroacetyl chlorideThis compound+HCl\text{Cyclooctylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclooctylamine+Chloroacetyl chloride→this compound+HCl

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chloroacetyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclooctylacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form cyclooctylamine and chloroacetic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Hydrolysis: Cyclooctylamine and chloroacetic acid.

    Reduction: Cyclooctylamine.

Scientific Research Applications

2-chloro-N-cyclooctylacetamide is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclooctylacetamide involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or modify protein function. The compound’s chlorine atom is particularly reactive, making it effective in forming stable adducts with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

    2-chloro-N-phenylacetamide: Contains a phenyl group instead of a cyclooctyl group.

Uniqueness

2-chloro-N-cyclooctylacetamide is unique due to its larger cyclooctyl group, which can influence its steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological molecules compared to its smaller analogs like 2-chloro-N-cyclohexylacetamide and 2-chloro-N-phenylacetamide.

Properties

IUPAC Name

2-chloro-N-cyclooctylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c11-8-10(13)12-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBJQCMYTNHWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405477
Record name 2-chloro-N-cyclooctylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-43-3
Record name 2-chloro-N-cyclooctylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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